molecular formula C9H18O B14285202 Non-5-en-4-ol CAS No. 121440-80-0

Non-5-en-4-ol

Cat. No.: B14285202
CAS No.: 121440-80-0
M. Wt: 142.24 g/mol
InChI Key: AGJGJUGBPXOLEG-UHFFFAOYSA-N
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Description

Non-5-en-4-ol is an organic compound with the molecular formula C9H18O. It is an alcohol with a double bond located at the fifth carbon and a hydroxyl group at the fourth carbon. This compound is part of the broader class of nonenes, which are alkenes with nine carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-en-4-ol can be synthesized through various methods. One common approach is the hydration of non-5-en-4-yne, where the alkyne undergoes hydration to form the corresponding alcohol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled conditions .

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of octenes followed by hydrogenation. This process involves the addition of a formyl group to the double bond of octene, followed by reduction to form the alcohol. Catalysts such as rhodium complexes are often used in this process to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Non-5-en-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: SOCl2, phosphorus tribromide (PBr3), under reflux conditions.

Major Products

    Oxidation: Non-5-en-4-one.

    Reduction: Non-5-en-4-amine.

    Substitution: Non-5-en-4-chloride or Non-5-en-4-bromide.

Mechanism of Action

The mechanism of action of Non-5-en-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its reactivity and efficacy .

Properties

CAS No.

121440-80-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

non-5-en-4-ol

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3

InChI Key

AGJGJUGBPXOLEG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CCC)O

Origin of Product

United States

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